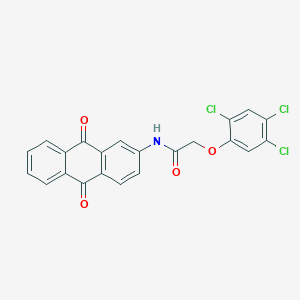

N-(2-thienylmethyl)-2-naphthamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-thienylmethyl)-2-naphthamide, such as di(2-thienyl) derivatives of naphthodithiophenes, involves complex organic synthesis routes. These compounds are synthesized as novel peri-fused heteroaromatics, showcasing fairly planar but considerably strained skeletal rings. The synthesis process often involves palladium-catalyzed coupling reactions and meticulous control of reaction conditions to achieve the desired molecular architecture (Takimiya et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, like the di(2-thienyl) derivative of anti-NDT (a naphthodithiophene isomer), has been elucidated using X-ray crystallographic analyses. These analyses reveal that the compounds exhibit a planar molecular structure with considerable ring strain, and their crystal structures are characterized by a herringbone arrangement of uniform stacking columns (Takimiya et al., 2002).

Chemical Reactions and Properties

Compounds structurally similar to N-(2-thienylmethyl)-2-naphthamide participate in a variety of chemical reactions. For instance, the di(2-thienyl) derivative can form highly conductive molecular complexes with iodine and DDQ due to its strong electron-donating abilities, as indicated by cyclic voltammetry studies. This property is attributed to the considerable red-shifts in the π–π* transitions, making these compounds effective chromogens (Takimiya et al., 2002).

Physical Properties Analysis

The physical properties of compounds akin to N-(2-thienylmethyl)-2-naphthamide, such as UV/vis spectra, reveal considerable red-shifts in the π–π* transitions compared to pyrene, indicating their potential as chromogens with colors ranging from yellow to purple. These spectral properties are critical in understanding the electronic structure and potential applications in materials science (Takimiya et al., 2002).

Chemical Properties Analysis

The chemical properties, particularly the electron-donating abilities of related compounds, are highlighted by their ability to form conductive molecular complexes. This is evidenced by cyclic voltammetry studies, which suggest that these compounds have stronger electron-donating capabilities than pyrene. Such properties are pivotal for their application in conductive materials and electronic devices (Takimiya et al., 2002).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c18-16(17-11-15-6-3-9-19-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXFNZPWMLPKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)naphthalene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)

![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)

![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)

![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)

![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)

![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)

![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)

![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)